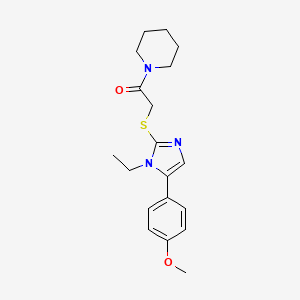
N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Oxaliplatin's Pharmacological Properties
Oxaliplatin, closely related to the chemical structure of interest, has been extensively studied for its pharmacological properties, particularly in the treatment of metastatic colorectal cancer. It functions primarily by inducing intrastrand cross-links in DNA, thereby inhibiting DNA synthesis. Its antineoplastic activity spans across various malignancies, demonstrating a broad spectrum of effectiveness without cross-resistance with other platinum compounds. Notably, its combination with fluorouracil/folinic acid, a regimen known as FOLFOX, has shown significant efficacy in first-line therapy for metastatic colorectal cancer, achieving high response rates and improved median progression-free survival rates. Furthermore, oxaliplatin has shown promise in enabling surgical resection of previously unresectable liver metastases in combination with neoadjuvant therapy (C. Culy, D. Clemett, L. Wiseman, 2000).
S-1 in Gastric Cancer
S-1, a compound containing the active metabolite of 5-fluorouracil, has been reviewed for its application in gastric cancer treatment. This oral formulation aims at improving therapeutic efficacy and tolerability, representing a significant advancement in chemotherapy options. Clinical trials and studies have shown promising results in terms of response rates and survival benefits, making S-1 a critical component in the management of gastric cancer (Y. Maehara, 2003).
Nitrogen Status in Plants
Research has also explored the significance of determining the nitrogen status in plants to optimize fertilization and enhance agricultural productivity. Techniques such as spectroradiometry and digital imagery have been developed to assess plant nitrogen levels non-destructively. These advancements not only contribute to better yield but also reduce environmental and economic costs associated with excessive nitrogen application (Rafael F. Muñoz-Huerta et al., 2013).
Morpholino Oligos in Gene Function Inhibition
Morpholino oligos, which bear structural similarities to the morpholino group in N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide, have been utilized in gene function studies. These synthetic molecules have provided a means to inhibit gene function effectively across various model organisms, offering insights into gene functionality and regulation with potential implications for therapeutic interventions (J. Heasman, 2002).
Antioxidant Activity Determination
The understanding and measurement of antioxidant activity in compounds have significant implications for food science, pharmacology, and health sciences. Assays based on hydrogen atom transfer and electron transfer have been developed to evaluate the antioxidant capacity of substances, contributing to the development of antioxidant-rich diets and therapies for oxidative stress-related diseases (Dejian Huang, B. Ou, R. Prior, 2005).
Wirkmechanismus
Target of Action
The primary target of N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide is the MCH1 receptor . This receptor plays a crucial role in various physiological processes, including the regulation of feeding behavior and energy homeostasis.
Mode of Action
This compound acts as an antagonist at the MCH1 receptor . By binding to this receptor, it prevents the natural ligand from activating the receptor, thereby inhibiting the downstream signaling pathways.
Pharmacokinetics
ItsIC50 value is less than 200nM , suggesting that it has a high affinity for its target, which could potentially lead to a high bioavailability.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O3/c15-11-9-10(1-2-12(11)16)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARDLFCQOWXDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)
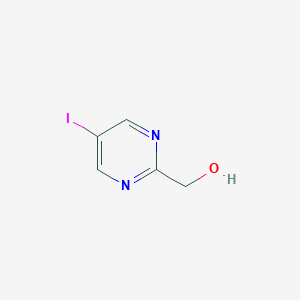
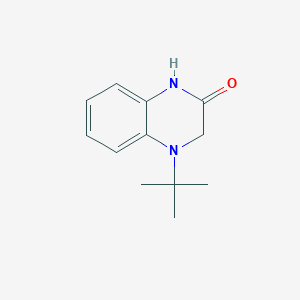
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2415447.png)
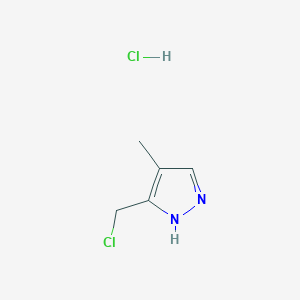
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2415449.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2415451.png)
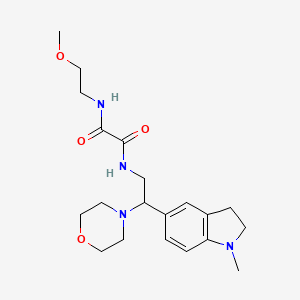
![ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2415454.png)
![(4-bromothiophen-2-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2415455.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)
